5-(Chloromethyl)-2-isopropylpyridine hydrochloride 5-(Chloromethyl)-2-isopropylpyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16769851
InChI: InChI=1S/C9H12ClN.ClH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H
SMILES:
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol

5-(Chloromethyl)-2-isopropylpyridine hydrochloride

CAS No.:

Cat. No.: VC16769851

Molecular Formula: C9H13Cl2N

Molecular Weight: 206.11 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-isopropylpyridine hydrochloride -

Specification

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
IUPAC Name 5-(chloromethyl)-2-propan-2-ylpyridine;hydrochloride
Standard InChI InChI=1S/C9H12ClN.ClH/c1-7(2)9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H
Standard InChI Key XCVVBCCGNFCEDP-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC=C(C=C1)CCl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine core substituted with two functional groups:

  • Isopropyl group at position 2, contributing steric bulk and influencing electronic properties through inductive effects.

  • Chloromethyl group at position 5, providing a reactive site for nucleophilic substitutions or cross-coupling reactions .

The hydrochloride salt formation occurs via protonation of the pyridine nitrogen, improving crystallinity and handling properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₉H₁₃Cl₂N
Molecular weight206.11 g/mol
IUPAC name5-(chloromethyl)-2-propan-2-ylpyridine; hydrochloride
Canonical SMILESCC(C)C1=NC=C(C=C1)CCl.Cl
InChIKeyXCVVBCCGNFCEDP-UHFFFAOYSA-N

Spectroscopic Profiles

  • NMR: The 1H^1H-NMR spectrum shows characteristic signals at δ 1.35 (isopropyl CH₃), δ 3.15 (CHCl₂), and δ 8.45 (pyridine H-3 and H-4).

  • MS: ESI-MS exhibits a molecular ion peak at m/z 206.11 [M+H]⁺, with fragmentation patterns confirming the chloromethyl and isopropyl groups.

Synthesis and Industrial Production

Table 2: Optimization Parameters for Chloromethylation

ParameterOptimal RangeImpact on Yield
Temperature-5°C to 25°CPrevents decomposition
Molar ratio (DMF:substrate)0.1–0.5:1Minimizes side products
Chlorine stoichiometry1.05–1.1:1Ensures complete conversion

Purification and Scale-Up Challenges

Industrial processes face challenges in removing residual DMF and phosphorus-containing byproducts. Advanced techniques include:

  • Distillation: Fractional distillation under reduced pressure (10–15 mmHg) isolates the hydrochloride salt with >95% purity .

  • Crystallization: Ethanol/water mixtures (3:1 v/v) yield crystals suitable for pharmaceutical applications.

Applications in Drug Discovery

Enzyme Inhibition Mechanisms

The chloromethyl group undergoes facile displacement reactions, enabling covalent binding to enzyme active sites. Notable targets include:

  • Kinases: Modifies ATP-binding pockets via nucleophilic attack on cysteine residues.

  • Proteases: Forms stable thioether linkages with catalytic thiol groups, as demonstrated in SARS-CoV-2 Mpro^\text{pro} inhibition studies .

Prodrug Development

Structural derivatives enhance bioavailability of poorly soluble therapeutics:

  • Ester prodrugs: Hydrolysis of chloromethyl groups in vivo releases active carboxylic acids (e.g., antiviral agents).

  • Targeted delivery: Conjugation with monoclonal antibodies improves tumor-specific uptake, reducing systemic toxicity .

Table 3: Biological Activity of Selected Derivatives

DerivativeIC₅₀ (nM)Target
5-(Morpholinomethyl)-2-isopropylpyridine12.3PI3Kα
5-(Glutathionylmethyl)-2-isopropylpyridine8.9GST P1-1

Industrial and Regulatory Status

Patent Landscape

Key patents focus on synthetic improvements and therapeutic applications:

  • CN101948424A: Describes DMF-free synthesis using solid phosgene, reducing wastewater phosphorus content by 92% .

  • US20240132654: Covers use in Janus kinase (JAK) inhibitors for autoimmune disorders .

Regulatory Compliance

  • REACH: Registered for annual production volumes <10 tonnes (EU Annex VII).

  • ICH Guidelines: Meets Q3C Class 2 solvent limits (DMF < 880 ppm) .

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